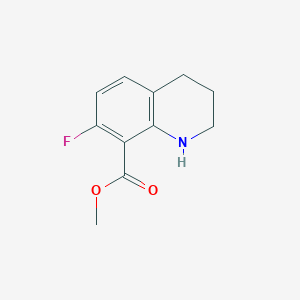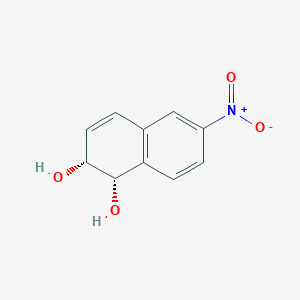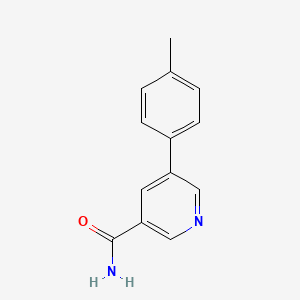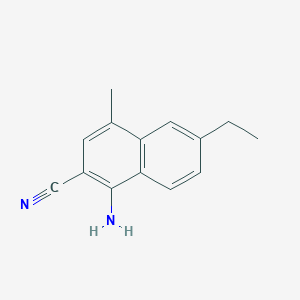
2-(Bromomethyl)pyrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)pyrazine hydrochloride is a chemical compound with the molecular formula C5H6BrClN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a bromomethyl group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)pyrazine hydrochloride typically involves the bromination of methylpyrazine. One common method includes the reaction of methylpyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group, resulting in the formation of 2-(Bromomethyl)pyrazine. The hydrochloride salt is then obtained by treating the bromomethylpyrazine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Brommethyl)pyrazinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Nucleophile Substitution: Die Brommethylgruppe kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Brommethylgruppe in eine Methylgruppe umwandeln.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Natriumazid, Kaliumthiocyanat und Natriummethoxid. Diese Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Hauptsächlich gebildete Produkte
Nucleophile Substitution: Produkte sind Azidomethylpyrazin, Thiocyanatomethylpyrazin und Methoxymethylpyrazin.
Oxidation: Produkte sind Pyrazincarbonsäuren oder Pyrazincarboxaldehyde.
Reduktion: Das Hauptprodukt ist Methylpyrazin.
Wissenschaftliche Forschungsanwendungen
2-(Brommethyl)pyrazinhydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener Pyrazinderivate und als Baustein in der organischen Synthese verwendet.
Biologie: Die Verbindung wird im Studium von Enzyminhibitoren und als Vorläufer für die Synthese biologisch aktiver Moleküle eingesetzt.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien, Pharmazeutika und Spezialchemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Brommethyl)pyrazinhydrochlorid beinhaltet seine Interaktion mit Nucleophilen aufgrund des Vorhandenseins der elektrophile Brommethylgruppe. Diese Interaktion kann zur Bildung von kovalenten Bindungen mit verschiedenen biologischen Zielmolekülen führen, die möglicherweise die Enzymaktivität hemmen oder zelluläre Prozesse verändern. Die genauen molekularen Zielmoleküle und beteiligten Pfade hängen von der spezifischen Anwendung und der Art der vorhandenen Nucleophile ab.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)pyrazine hydrochloride involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with various biological targets, potentially inhibiting enzyme activity or altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Chlormethyl)pyrazinhydrochlorid
- 2-(Iodmethyl)pyrazinhydrochlorid
- 2-(Fluormethyl)pyrazinhydrochlorid
Vergleich
2-(Brommethyl)pyrazinhydrochlorid ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das im Vergleich zu seinen Chlor-, Iod- und Fluor-Analoga eine unterschiedliche Reaktivität verleiht. Brom ist eine bessere Abgangsgruppe als Chlor und Fluor, was 2-(Brommethyl)pyrazinhydrochlorid reaktiver in nucleophilen Substitutionsreaktionen macht. Darüber hinaus beeinflussen die Größe und die elektronenziehenden Eigenschaften des Bromatoms die Gesamt-Reaktivität und -Stabilität der Verbindung.
Eigenschaften
Molekularformel |
C5H6BrClN2 |
|---|---|
Molekulargewicht |
209.47 g/mol |
IUPAC-Name |
2-(bromomethyl)pyrazine;hydrochloride |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H |
InChI-Schlüssel |
BCEPPEUHTWBWQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)CBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















